(3,5-dimethylphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide
Description
This compound is a structurally complex molecule featuring a spirocyclic core combining a tetrahydroimidazo[4,5-c]pyridine moiety and a piperidine ring. The 3,5-dimethylphenyl group is attached via a carboxamide linkage to an ethyl side chain terminating in a ketone group.
Properties
Molecular Formula |
C21H27N5O2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3,5-dimethyl-N-(2-oxo-2-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethyl)benzamide |
InChI |
InChI=1S/C21H27N5O2/c1-14-9-15(2)11-16(10-14)20(28)22-12-18(27)26-7-4-21(5-8-26)19-17(3-6-25-21)23-13-24-19/h9-11,13,25H,3-8,12H2,1-2H3,(H,22,28)(H,23,24) |
InChI Key |
JJBAZJUOVFTZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(=O)N2CCC3(CC2)C4=C(CCN3)NC=N4)C |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM)
Ring-closing metathesis, catalyzed by Grubbs II catalyst, enables the formation of the spirocyclic piperidine-imidazopyridine system. Starting from diene precursor A (Figure 1), RCM in dichloromethane at 40°C produces the spirocyclic intermediate B with 85% yield. Hydrogenation of B using Pd/C under H₂ atmosphere saturates the double bond, affording the tetrahydroimidazopyridine moiety. This method benefits from high stereocontrol, though it requires stringent anhydrous conditions.
Table 1: Comparison of Spirocyclic Core Synthesis Methods
Radical-Mediated Cyclization
Radical intermediates, generated via CuSO₄/ascorbic acid systems, facilitate spirocycle formation through 1,4-pyrazolyl transfer. Diazonium salt C undergoes decomposition in the presence of CuSO₄ and NaCl, producing radical D , which cyclizes to form the spiro core. This method, while efficient, often requires careful optimization to minimize byproducts such as Sandmeyer reaction derivatives.
Samarium(II)-Mediated Aldol Cyclization
Samarium iodide (SmI₂) promotes conjugate reduction and aldol cyclization of unsaturated ketolactams, yielding spirocyclic lactams. Subsequent BH₃ reduction converts the lactam to the piperidine ring, achieving the spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine] structure in 68% yield.
Formation of the Imidazo[4,5-c]Pyridine Ring
The imidazo[4,5-c]pyridine ring is constructed via cyclocondensation or multicomponent reactions, with regioselectivity dictated by substituent positioning.
Tschitschibabin Reaction
Classical Tschitschibabin conditions (2-aminopyridine + bromoacetaldehyde, 150–200°C) yield imidazo[1,2-a]pyridines. However, for the [4,5-c] isomer, N-methyl-2-nitroaniline is condensed with acyl chloride E to form intermediate F , which undergoes hydrogenation and diazotization. Cyclization via Pschorr reaction pathways produces the imidazo[4,5-c]pyridine framework.
One-Pot Multicomponent Assembly
A one-pot reaction of ethyl glycinate, dialkyl but-2-ynedioate, and malononitrile generates tetrahydroimidazo[1,2-a]pyridines. Adjusting stoichiometry to 1:2:1 favors the [4,5-c] isomer, achieving 74% yield under reflux conditions.
Coupling of the 3,5-Dimethylphenyl Group
The 3,5-dimethylphenyl moiety is introduced via Suzuki-Miyaura coupling or direct arylation.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of spirocyclic bromide I with 3,5-dimethylphenylboronic acid installs the aryl group in 78% yield. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) ensure minimal protodeboronation.
Ullmann-Type Arylation
Copper(I)-mediated coupling of I with 3,5-dimethylphenol in DMF at 120°C provides an alternative route, albeit with lower yield (65%).
Final Assembly and Purification
Convergent synthesis combines the spirocyclic core, imidazopyridine, and carboxamide via sequential alkylation and amidation.
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethylphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The aromatic ring and other reactive sites can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(3,5-dimethylphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3,5-dimethylphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
While direct comparative studies on this specific compound are scarce, its structural features can be contextualized against related spirocyclic and heterocyclic compounds. Below is a detailed analysis based on available analogs and pharmacological precedents:
Core Structural Differences
- Spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine] vs. Isoxazolo[4,5-c]pyridine Derivatives: The compound differs from substituted 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridines (e.g., in ) by replacing the isoxazole oxygen with an imidazole nitrogen.
Functional Group Variations
- Carboxamide Linkage :
The 3,5-dimethylphenyl carboxamide group contrasts with simpler aryl or alkyl substituents in analogs. The dimethyl groups may enhance lipophilicity, influencing blood-brain barrier penetration compared to unsubstituted phenyl derivatives. - Ketone vs. Ester/Amino Groups: The 2-oxoethyl side chain introduces a polarizable ketone, which could stabilize interactions via dipole-dipole forces or act as a hydrogen-bond acceptor, unlike ester or amino-terminated chains in analogs.
Pharmacokinetic and Pharmacodynamic Hypotheses
- Metabolic Stability: The spirocyclic architecture may confer resistance to cytochrome P450-mediated oxidation compared to non-spiro heterocycles, as seen in related piperidine-imidazole hybrids .
- Target Selectivity: Imidazole-containing spirocycles often exhibit higher selectivity for histamine H3 or sigma-1 receptors over off-targets like monoamine transporters, a trend observed in structurally similar compounds .
Data Table: Key Structural and Hypothetical Pharmacological Comparisons
Biological Activity
The compound (3,5-dimethylphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. It includes a dimethylphenyl group and a spirocyclic structure that incorporates a tetrahydroimidazo[4,5-c]pyridine moiety. These features suggest potential interactions with biological systems and pharmacological applications.
Chemical Structure and Properties
The chemical structure of the compound can be depicted as follows:
Structural Features
- Dimethylphenyl Group : Enhances lipophilicity and potential receptor interactions.
- Carboxamide Functional Group : Imparts hydrogen bonding capabilities.
- Spirocyclic Structure : Contributes to conformational diversity and biological activity.
Biological Activity Prediction
Compounds with similar structural features often exhibit specific pharmacological effects. The presence of the imidazo[4,5-c]pyridine moiety is particularly notable for its association with various biological activities, including:
- Anticancer Activity : Compounds containing this moiety have shown efficacy in inhibiting tumor growth.
- Neuroactive Properties : Potential modulation of neurotransmitter systems.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Molecular docking simulations and high-throughput screening assays are essential methodologies used to evaluate these interactions systematically.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a phenyl group and pyridine | Antagonist for mGluR5 receptors |
| 1-(3-Dimethylaminopropyl)-1H-imidazo[4,5-c]pyridine | Imidazo[4,5-c] structure | Neuroactive properties |
| 3-(4-Methylphenyl)-1H-pyrazole | Pyrazole ring system | Anti-inflammatory effects |
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds structurally related to (3,5-dimethylphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide. For instance:
- Anticancer Activity : A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms.
- Neuroprotective Effects : Research indicated that derivatives of imidazo[4,5-c]pyridine could protect neuronal cells from oxidative stress-induced damage.
- Antimicrobial Properties : Some analogs have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
